6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
The compound 6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride belongs to a class of tetrahydrothieno[2,3-c]pyridine derivatives. Its core structure consists of a bicyclic system (thieno[2,3-c]pyridine) with a tetrahydro modification, an isopropyl group at position 6, a carboxamide group at position 3, and a unique 3-(phenylsulfonyl)propanamido substituent at position 2.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2.ClH/c1-13(2)23-10-8-15-16(12-23)28-20(18(15)19(21)25)22-17(24)9-11-29(26,27)14-6-4-3-5-7-14;/h3-7,13H,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFQLLJTMNCJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices.
Mode of Action
The compound undergoes a process known as catalytic protodeboronation. This process involves the removal of a boron group from the compound, which is a critical step in many chemical transformations. The protodeboronation is achieved using a radical approach.
Biochemical Pathways
The compound’s protodeboronation process can be paired with a matteson–ch2– homologation, allowing for a formal anti-markovnikov alkene hydromethylation.
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water. Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments.
Result of Action
The protodeboronation process is a critical step in many chemical transformations, suggesting that the compound could have significant effects at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The rate of the hydrolysis reaction of boronic acids and their esters, which this compound is a part of, is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Biological Activity
The compound 6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a derivative of the tetrahydrothieno[2,3-c]pyridine class, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles based on diverse research findings.
Structure and Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the thieno[2,3-c]pyridine core followed by functionalization at specific positions. The presence of the isopropyl and phenylsulfonyl groups significantly influences its biological properties.
Antimicrobial Activity
Research indicates that compounds in the tetrahydrothieno[2,3-c]pyridine series exhibit notable antimicrobial properties. For instance:
- Inhibition of Mycobacterium tuberculosis : A related compound demonstrated an IC50 value of 5.87 μM against Mycobacterium tuberculosis pantothenate synthetase (PS), indicating strong inhibitory activity against this pathogen . The minimum inhibitory concentration (MIC) was reported at 9.28 μM, showcasing its potential as an anti-tuberculosis agent.
- Antibacterial Properties : Other derivatives have shown effectiveness against various bacterial strains including Bacillus subtilis and Staphylococcus aureus . These findings suggest that the structural modifications in the thieno[2,3-c]pyridine framework can enhance antibacterial activity.
Cytotoxicity
The cytotoxic effects of these compounds have been evaluated using cell lines such as RAW 264.7. The aforementioned study found that the most active compound was non-cytotoxic at concentrations up to 50 μM . This low cytotoxicity profile is essential for therapeutic applications where safety is a primary concern.
Anti-inflammatory Activity
Certain tetrahydrothieno[2,3-c]pyridines have been assessed for their ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood. Some derivatives exhibited potent inhibitory activity, suggesting a potential role in managing inflammatory conditions .
Adenosine Receptor Modulation
Another area of investigation involves the modulation of adenosine receptors. Compounds from this class have been evaluated as allosteric modulators at the A1 adenosine receptor. While some showed potential for allosteric modulation, others acted more effectively as orthosteric antagonists . This duality in action could be leveraged for developing drugs targeting various receptor-mediated pathways.
Case Studies
- Mycobacterium tuberculosis Inhibition : A study highlighted a derivative with significant inhibitory effects on MTB PS, emphasizing its potential as a lead compound for anti-tuberculosis drug development .
- Cytotoxicity Assessment : In vitro studies confirmed that several derivatives maintained low toxicity while exhibiting antimicrobial activity, making them suitable candidates for further development .
Comparison with Similar Compounds
Structural Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations
Electron Effects: The target compound’s phenylsulfonyl group enhances electron withdrawal compared to phenoxy or chlorophenoxy groups in analogs. This may improve metabolic stability or receptor binding .
Substituent Position : Ortho-, meta-, or para-substitutions on the phenyl ring (e.g., vs. 7) influence steric and electronic interactions. The target’s sulfonyl group at position 3 of the propanamido chain may optimize spatial alignment with target receptors.
Research Findings and Implications
Physicochemical Properties
- Solubility: The sulfonyl group may increase aqueous solubility compared to analogs with non-polar substituents (e.g., naphthyl in ).
- Stability : Sulfonyl groups resist enzymatic hydrolysis better than ester or amide linkages, suggesting improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
